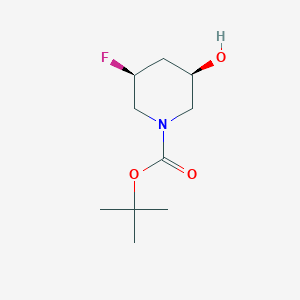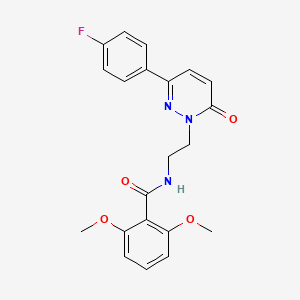![molecular formula C16H19N3O B2608316 N-([2,4'-bipyridin]-4-ylmethyl)pivalamide CAS No. 2034578-17-9](/img/structure/B2608316.png)
N-([2,4'-bipyridin]-4-ylmethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-([2,4’-bipyridin]-4-ylmethyl)pivalamide” is a compound that consists of a pivalamide group and a 2,4’-bipyridine group. Pivalamide (2,2-dimethylpropanamide, or NDEPA) is a simple amide substituted with a tert-butyl group . The 2,4’-bipyridine is a bipyridine isomer .
Synthesis Analysis
The synthesis of bipyridinium salts, which are similar to the 2,4’-bipyridine group in the compound, has been reported. The synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis
Bipyridines have been subjected to solid form screening and crystal structure prediction. The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(pyridin-4-yl)pivalamide, include a density of 1.1±0.1 g/cm3, boiling point of 349.3±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 59.4±3.0 kJ/mol, and flash point of 165.1±20.4 °C .科学的研究の応用
Ligands in Transition-Metal Catalysis
Bipyridine derivatives like N-([2,4’-bipyridin]-4-ylmethyl)pivalamide are often used as ligands in transition-metal catalysis. They can form stable complexes with metals, which are crucial in various catalytic processes, including cross-coupling reactions. These ligand-metal complexes can enhance the reactivity and selectivity of the catalytic system, making them valuable in synthetic chemistry for creating complex molecules .
Photosensitizers in Photovoltaic Cells
The compound’s ability to absorb light and transfer energy makes it an excellent candidate for use as a photosensitizer in solar cells. By incorporating these bipyridine derivatives into the design of photovoltaic cells, researchers can improve the efficiency of light absorption and energy conversion, contributing to the development of more efficient renewable energy sources .
Viologens in Electrochromic Devices
N-([2,4’-bipyridin]-4-ylmethyl)pivalamide derivatives can act as viologens, which are electroactive materials that change color upon reduction or oxidation. This property is exploited in electrochromic devices, such as smart windows, which can modulate light transmission in response to electrical stimuli, thereby contributing to energy savings in buildings .
Supramolecular Architectures
The structural features of bipyridine derivatives allow them to participate in the formation of supramolecular architectures through non-covalent interactions. These structures have potential applications in molecular recognition, sensing, and self-assembly processes, which are fundamental in the development of nanotechnology and materials science .
Biologically Active Molecules
Researchers are exploring the use of bipyridine derivatives in the design of biologically active molecules. Due to their structural versatility, these compounds can interact with biological targets, offering potential applications in pharmaceuticals, such as the development of new drugs with specific therapeutic effects .
Synthesis of Valuable Substances
As starting materials or precursors, bipyridine derivatives are essential in synthesizing a variety of valuable substances. Their unique chemical properties enable the creation of complex organic molecules, which can be used in different industrial and research applications, ranging from material science to biochemistry .
Safety and Hazards
The safety data sheet for pivalamide, a component of the compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2,2-dimethyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-16(2,3)15(20)19-11-12-4-9-18-14(10-12)13-5-7-17-8-6-13/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHBLBLFMCAAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane](/img/structure/B2608234.png)

![2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2608237.png)


![N-(3-(dimethylamino)propyl)-7-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2608245.png)
![N-(4,5-dihydrothiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B2608246.png)


![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2608249.png)
![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2608250.png)
![9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2608251.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2608253.png)
